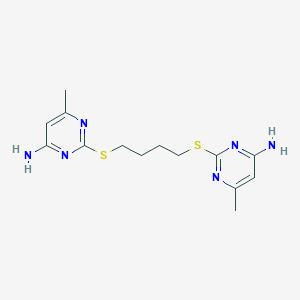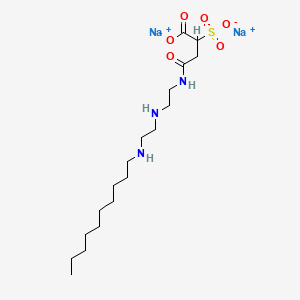
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multiple steps, starting with the preparation of the butanoic acid backbone. This is followed by the introduction of the decylamino group through a series of nucleophilic substitution reactions. The sulfonic acid group is then introduced via sulfonation reactions, and the final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The amino groups may also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-, (S)-: This compound has a similar butanoic acid backbone but lacks the complex amino and sulfonic acid groups.
Valine: An amino acid with a similar structure but different functional groups.
Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: Another derivative of butanoic acid with different substituents.
Uniqueness
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
71662-66-3 |
|---|---|
Molecular Formula |
C18H35N3Na2O6S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
disodium;4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H37N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-19-11-12-20-13-14-21-17(22)15-16(18(23)24)28(25,26)27;;/h16,19-20H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
YFDKVGZAFXIPHF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)



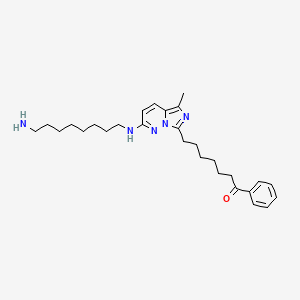
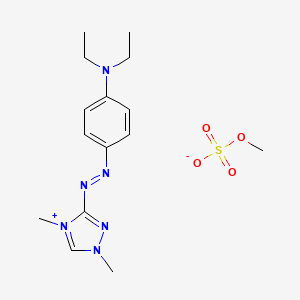
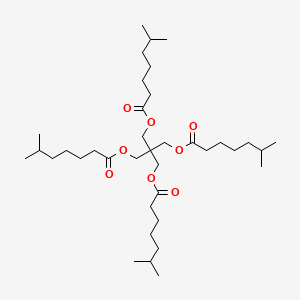

![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

